Cas no 13222-48-5 (2-[4-[(3R,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]ethylphosphonic acid)
![2-[4-[(3R,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]ethylphosphonic acid structure](https://it.kuujia.com/scimg/cas/13222-48-5x500.png)
13222-48-5 structure
Nome del prodotto:2-[4-[(3R,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]ethylphosphonic acid
2-[4-[(3R,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]ethylphosphonic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-[4-[(3R,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]ethylphosphonic acid
- 2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylphosphonic aci
- Ciliatocholate
- N-(2-phosphonoethyl)cholamide
- CHEBI:1019
- Q27105393
- {2-[(3alpha,7,12alpha-trihydroxy-24-oxo-5beta-cholan-24-yl)amino]ethyl}phosphonic acid
- 13222-48-5
- 2-Aminoethylphosphocholate
- Ciliatocholic acid
- C05683
- 2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylphosphonic acid
- Phosphonic acid, (2-(((3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl)amino)ethyl)-
-
- Inchi: InChI=1S/C26H46NO7P/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H2,32,33,34)
- Chiave InChI: BGUPNWPPECTFDP-UHFFFAOYSA-N
- Sorrisi: CC(CCC(=O)NCCP(O)(O)=O)C1CCC2C3C(O)CC4CC(O)CCC4(C)C3CC(O)C12C
Proprietà calcolate
- Massa esatta: 515.30118980g/mol
- Massa monoisotopica: 515.30118980g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 6
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 35
- Conta legami ruotabili: 7
- Complessità: 835
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 11
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 147Ų
- XLogP3: 1.5
2-[4-[(3R,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]ethylphosphonic acid Letteratura correlata
-
Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
3. Book reviews
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
Categorie correlate
- Solventi e chimici organici Composti organici Lipidi e molecole simili ai lipidi Steroidi e derivati degli steroidi Acidi biliari idrossilati, alcoli e derivati
- Solventi e chimici organici Composti organici Lipidi e molecole simili ai lipidi Steroidi e derivati degli steroidi Acidi biliari, alcoli e derivati Acidi biliari idrossilati, alcoli e derivati
13222-48-5 (2-[4-[(3R,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]ethylphosphonic acid) Prodotti correlati
- 856965-66-7(4,5-Dichloropyridin-2(1H)-one)
- 1361525-01-0(2,2',3',4'-Tetrachlorobiphenyl-4-ethylamine)
- 942003-31-8(N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(4-fluorophenyl)sulfanylbutanamide)
- 2411310-97-7(2-chloro-N-2-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)ethyl-N-methylacetamide)
- 951899-20-0(1-(2-butoxyphenyl)methyl-5,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione)
- 958646-47-4(Methyl 2-(4-bromo-2-methylphenyl)acetate)
- 2171882-42-9(3-3-(5-formylthiophen-2-yl)phenylprop-2-ynoic acid)
- 1785566-18-8(1,1-Dimethylethyl 3,4-dihydro-7-hydroxy-1-methyl-2(1H)-isoquinolinecarboxylate)
- 893354-54-6(2,2-dimethyl-N-5-({(2-phenylethyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylpropanamide)
- 2097935-96-9(1-4-(4-fluorophenyl)-1,3-thiazol-2-yl-5-methyl-1H-pyrazol-3-amine)
Fornitori consigliati
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
